2-Propenal, 3-amino-2-chloro-
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Overview
Description
2-Propenal, 3-amino-2-chloro- is a chemical compound with the molecular formula C₃H₄ClNO. It is also known as 3-amino-2-chloroacrolein. This compound is characterized by the presence of an amino group (-NH₂) and a chlorine atom (-Cl) attached to a propenal backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-amino-2-chloro- can be achieved through several methods. One common approach involves the reaction of propenal with chloramine under controlled conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-amino-2-chloro- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-amino-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 3-amino-2-chloropropanal.
Reduction: Formation of 3-amino-2-chloropropanol or 3-amino-2-chloropropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenal, 3-amino-2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-amino-2-chloro- involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloropropanal: Similar structure but with an aldehyde group instead of a propenal backbone.
3-Amino-2-chloropropanol: Similar structure but with an alcohol group instead of a propenal backbone.
3-Amino-2-chloropropylamine: Similar structure but with an amine group instead of a propenal backbone.
Uniqueness
2-Propenal, 3-amino-2-chloro- is unique due to its combination of an amino group and a chlorine atom on a propenal backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
3-amino-2-chloroprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUHJLPRDBHIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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